molecular formula C21H23N5O3 B2954939 1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1798490-49-9

1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2954939
CAS RN: 1798490-49-9
M. Wt: 393.447
InChI Key: GMFQBDUZXPYIEL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as furan, imidazole, pyrazole, ethyl, and methoxyphenethyl . These groups are common in many organic compounds and have various properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings (furan, imidazole, pyrazole) suggests that the compound would have a fairly rigid and complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the furan ring is aromatic and can participate in electrophilic substitution reactions . The imidazole and pyrazole rings are also likely to influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Reactivity

  • Novel Pyridine and Naphthyridine Derivatives : Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives, including reactions with furan and imidazole derivatives. This research demonstrates the compound's role in synthesizing complex heterocyclic structures, which are foundational in drug development and other chemical applications (Abdelrazek et al., 2010).

Antiproliferative Activity

  • Targeting P53 in Cancer Cell Lines : Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, highlighting one derivative's cytostatic activity against non-small cell lung cancer cell lines. This study suggests the potential for compounds within this chemical framework to reactivate mutant p53, offering a novel pathway for cancer treatment (Bazin et al., 2016).

Spectroscopic Characterization and Computational Study

  • Reactivity of Imidazole Derivatives : Hossain et al. (2018) focused on the synthesis, spectroscopic characterization, and reactivity of two newly synthesized imidazole derivatives. Their research, combining experimental and computational approaches, provides insights into the compounds' reactive properties, highlighting their potential for further chemical and pharmacological applications (Hossain et al., 2018).

Antimicrobial and Antioxidant Activities

  • Novel Chitosan Schiff Bases : Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives, showing moderate antimicrobial activity. This research underlines the utility of such compounds in creating new materials with biological activity (Hamed et al., 2020).

Molecular Docking and DFT Analysis

  • Analysis and Docking of Imidazole Derivatives : Thomas et al. (2018) synthesized and analyzed two imidazole derivatives, exploring their reactive properties through DFT and molecular dynamics simulations. Their study also included molecular docking to evaluate potential biological interactions, illustrating the comprehensive approach to understanding such compounds' chemical and biological activities (Thomas et al., 2018).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety assessment .

Future Directions

The study and application of this compound would likely depend on its intended use. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

properties

IUPAC Name

1-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-28-17-6-4-16(5-7-17)8-9-22-21(27)23-10-11-25-12-13-26-20(25)15-18(24-26)19-3-2-14-29-19/h2-7,12-15H,8-11H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFQBDUZXPYIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

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